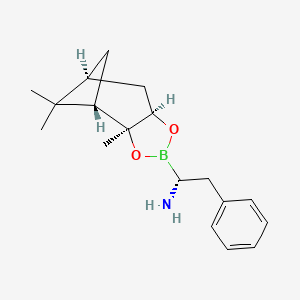

(R)-BoroPhe-(+)-Pinanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-BoroPhe-(+)-Pinanediol is a useful research compound. Its molecular formula is C18H26BNO2 and its molecular weight is 299.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

One of the primary applications of (R)-BoroPhe-(+)-Pinanediol is in the development of inhibitors for prostate-specific antigen (PSA), which is crucial in prostate cancer management. Research has shown that peptidyl boronic acid-based inhibitors can effectively target PSA, enhancing selectivity over other serine proteases like chymotrypsin. For instance, studies have demonstrated that modifications to the P1 site of these inhibitors can significantly improve their binding affinity and specificity towards PSA, with some compounds exhibiting Ki values as low as 72 nM for PSA and 580 nM for chymotrypsin .

Enzyme Inhibition

The use of this compound extends beyond cancer therapy into broader enzyme inhibition. The compound's ability to form halogen bonds enhances its interaction with the enzyme's active site, allowing for more effective inhibition of target enzymes. This characteristic has been exploited in designing inhibitors for various proteases, showcasing the compound's versatility in medicinal chemistry .

Peptidyl Boronic Acid Inhibitors

A significant body of research has focused on synthesizing and evaluating peptidyl boronic acid inhibitors that include this compound. These studies typically involve:

- Synthesis : Utilizing solid-phase peptide synthesis to create diverse libraries of inhibitors.

- Biological Evaluation : Testing these compounds against PSA and other serine proteases to determine their efficacy and selectivity.

- In Vivo Studies : Conducting xenograft experiments to assess the impact on tumor growth and serum PSA levels.

For example, one study highlighted the synthesis of several peptidyl boronic acid analogs, demonstrating that those containing this compound could achieve significant selectivity for PSA over chymotrypsin, making them promising candidates for further development .

Comparative Data Table

The following table summarizes key findings from various studies involving this compound and its derivatives:

| Compound | Ki for PSA (nM) | Ki for Chymotrypsin (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 72 | 580 | 8-fold |

| (boro)Bpg-based inhibitor | 45 | >1000 | Highly selective |

| Aldehyde analogs | 3.8 | >100 | Moderate |

Propriétés

Formule moléculaire |

C18H26BNO2 |

|---|---|

Poids moléculaire |

299.2 g/mol |

Nom IUPAC |

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine |

InChI |

InChI=1S/C18H26BNO2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12/h4-8,13-16H,9-11,20H2,1-3H3/t13-,14-,15+,16-,18-/m0/s1 |

Clé InChI |

VBPSRSJQIVBEOE-RPUYLAQPSA-N |

SMILES isomérique |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N |

SMILES canonique |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.